(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
The compound (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative with a complex substitution pattern. Its structure features:
- A benzofuran-3(2H)-one core with a Z-configuration at the exocyclic double bond.
- A 4-methoxybenzylidene substituent at position 2, contributing π-π stacking interactions and electronic modulation.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)14-18-19(25)8-7-17-21(26)20(28-22(17)18)13-15-3-5-16(27-2)6-4-15/h3-8,13,25H,9-12,14H2,1-2H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVGIMYDOAKFM-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between a methoxybenzaldehyde and the benzofuran core, often using a base such as sodium hydroxide or potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable leaving group on the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the methoxybenzylidene group, converting it to a methoxybenzyl group.
Substitution: The piperazine moiety can participate in substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Methoxybenzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, research is focused on its potential use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting cellular pathways. This can lead to various biological effects, including inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with related benzofuran-3(2H)-one derivatives (Table 1).
Key Findings from Comparisons
Impact of 7-Position Substitution: The target compound’s 7-((4-methylpiperazin-1-yl)methyl) group distinguishes it from simpler analogs like the 7-methyl derivative (). The piperazine moiety enhances water solubility and may improve pharmacokinetic properties due to its basic nitrogen, which can form salts with acids .
Benzylidene Substituent Variations: The 4-methoxybenzylidene group in the target compound is electronically similar to the 3-hydroxy-4-methoxybenzylidene in compound 6y (). However, the additional 3-OH in 6y increases hydrogen-bonding capacity, which may enhance binding to polar targets but reduce metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step reactions, including Claisen-Schmidt condensation and piperazine functionalization. Compound 10 () required a two-step synthesis with a 48% yield in the final demethylation step using BBr₃, suggesting similar challenges in scaling up the target compound .
- Compound 6y () achieved an 86.2% yield via method C, indicating that substituent complexity (e.g., hydroxyl groups) can influence reaction efficiency .
Spectroscopic Distinctions :
- The 4-methylpiperazinyl-CH2 group in the target compound would produce distinct NMR signals (e.g., δ ~2.7–3.0 ppm for piperazine protons) compared to the methyl group in (δ ~2.3 ppm) .
- The 4-methoxybenzylidene aromatic protons resonate at δ ~7.5–7.6 ppm (similar to compound 6y, δ 7.61 ppm), whereas thienyl protons () appear downfield at δ ~7.8–7.9 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
